Venom antimicrobial peptide-9
Description
Venom Antimicrobial Peptide-9 (VAMP-9), also referred to as MeVAMP-9 in Mesobuthus eupeus (Lesser Asian scorpion), is a linear, non-disulfide-bridged peptide with demonstrated antimicrobial properties . VAMP-9 is phylogenetically related to other scorpion-derived AMPs, such as BmK1 and BmKn2 from Mesobuthus martensii, sharing 82–93% sequence identity with these peptides . However, it exhibits lower homology (39–60%) with cytotoxic peptides like IsCT2 from Opisthacanthus madagascariensis, underscoring its unique evolutionary and functional profile .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FFGHLFKLATKIIPSLFQ |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Engineering of Venom-Derived Antimicrobial Peptides
Venom peptides like mastoparan-L (from wasp venom) and polybia-CP (from wasp venom) serve as templates for engineering antimicrobial agents. These peptides are typically helical, amphipathic, and cationic, enabling membrane interactions .
Key Structural Modifications:
-
Mastoparan-L was engineered into mast-MO by incorporating the FLPII motif at the N-terminus to enhance immunomodulatory and antimicrobial properties .
-
Polybia-CP derivatives were optimized via substitution of hydrophobic residues (e.g., replacing Ile at position 5) to reduce toxicity while preserving antimicrobial activity .
Example Reaction:
textmast-L (wild-type) → mast-MO (engineered with FLPII motif)
This modification increased α-helical content (determined via CD spectroscopy) and reduced hemolysis (toxicity to human cells) from 50% to <10% at 100 μM .
Membrane Permeabilization Mechanisms
Venom peptides destabilize bacterial membranes through pore formation or lipid bilayer disruption. For example:
-
Melectin (bee venom) increases bacterial membrane permeability by disrupting the lipid bilayer, as evidenced by SYTO9/PI fluorescence assays .
-
PvAMP66 (spider venom) achieves a minimum inhibitory concentration (MIC) of 12.5 μM against P. aeruginosa, likely via amphipathic helix-mediated membrane disruption .
Mechanistic Pathway:
textAMPs (cationic, helical) → Bind bacterial membranes → Pore formation → Membrane depolarization → Bacterial death
Example Data:
| Peptide | Sequence | MIC (μM) vs E. coli | MIC (μM) vs S. aureus |
|---|---|---|---|
| mast-MO | FLPII-mastoparan-L | 25 | 50 |
| PvAMP66 | WKKIKKFF-NH₂ | 50 | 25 |
| melectin | (Natural peptide) | N/A | N/A |
Immunomodulatory Effects
Some peptides modulate host immune responses:
-
mast-MO reduces proinflammatory cytokines (IL-12, TNF-α, IL-6) while enhancing leukocyte recruitment .
-
Polybia-CP derivatives exhibit chemotactic activity, attracting polymorphonuclear leukocytes .
Example Reaction:
textmast-MO → Binds host immune receptors → ↑ Leukocyte migration → ↓ Inflammation
Combination Therapy with Conventional Antibiotics
Venom peptides can act as adjuvants to enhance antibiotic efficacy:
-
Marcin-18 (scorpion venom) synergizes with gentamicin to reduce K. pneumoniae MICs from 200 μM to 45.49 μM .
-
La47 (spider venom) potentiates chloramphenicol activity against S. aureus .
Limitations and Challenges
Comparison with Similar Compounds
Sequence and Phylogenetic Relationships
VAMP-9’s sequence identity varies significantly across scorpion AMPs (Table 1):
Phylogenetic analysis places VAMP-9 in a clade with Mesobuthus-specific AMPs, distinct from cytotoxic peptides like IsCT2, which cluster separately . This divergence correlates with functional differences: VAMP-9 and its close relatives exhibit selective antimicrobial action, while IsCT2 and Pandinin-1/2 show broader cytotoxicity .
Structural and Functional Features
In contrast, cytotoxic peptides like IsCT2 adopt β-sheet structures, which enhance interactions with eukaryotic membranes . VAMP-9’s linear, non-disulfide-bridged architecture suggests a mechanism akin to pore formation or membrane depolarization, common among short, cationic AMPs .
Antimicrobial Activity and Selectivity
VAMP-9’s activity profile is distinct from both natural and synthetic analogs:
- Natural Peptides : Compared to BmK1 (MIC: 2–8 µg/mL against Gram-negative bacteria), VAMP-9’s potency remains unquantified in the provided evidence. However, its high sequence similarity to BmK1 suggests comparable efficacy .
- Synthetic Peptides: StAMP-9, a 10-mer synthetic peptide, exhibits immediate bactericidal effects (MIC: 1–4 µg/mL) and high selectivity (non-hemolytic up to 100 µg/mL) but requires structural modifications (e.g., D-amino acids) to resist proteolysis . VAMP-9, being naturally derived, may inherently possess greater proteolytic stability, though this remains untested .
Stability and Optimization Strategies
While synthetic peptides like StAMP-9 face challenges in proteolytic stability, natural AMPs like VAMP-9 may benefit from evolutionary optimizations. For instance, cyclization or incorporation of non-natural amino acids—common strategies for synthetic AMPs—could further enhance VAMP-9’s durability if required .
Mechanisms of Action
VAMP-9 likely disrupts bacterial membranes via electrostatic interactions, a hallmark of cationic AMPs. This contrasts with cytotoxic peptides like IsCT2, which penetrate eukaryotic membranes via hydrophobic β-sheet domains .
Toxicity Profile
VAMP-9’s low homology to cytotoxic peptides (e.g., IsCT2) suggests minimal off-target effects, a critical advantage over hemolytic peptides like Pandinin-1/2 . However, empirical cytotoxicity data are needed to confirm this hypothesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
